5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound this compound possesses a well-defined nomenclature system that reflects its structural complexity and isotopic labeling pattern. According to standardized chemical databases, the primary IUPAC designation for this compound is methyl 5-aminopentanoate hydrochloride-d4, which accurately describes both the ester functionality and the deuterium substitution pattern. The systematic naming convention follows established protocols for isotopically labeled compounds, where the "d4" designation specifically indicates the presence of four deuterium atoms replacing hydrogen atoms in the molecular structure.
Alternative naming conventions for this compound include several synonymous designations that appear throughout the chemical literature and commercial databases. The compound is frequently referenced as 5-Aminovaleic Acid Methyl Ester Hydrochloride-d4, utilizing the traditional valeric acid nomenclature system that predates modern IUPAC conventions. This alternative naming reflects the historical development of organic nomenclature and remains widely accepted in both academic and commercial contexts. Additionally, the compound appears in databases under the simplified designation Methyl 5-Aminopentanoate Hydrochloride-d4, which emphasizes the methyl ester functionality while maintaining clarity regarding the deuterium labeling.
The Chemical Abstracts Service has assigned the unique identifier 1215370-80-1 to this deuterium-labeled compound, distinguishing it from its non-deuterated analog which carries the CAS number 29840-56-0. This systematic registration ensures precise identification in chemical databases and facilitates accurate communication within the scientific community. The nomenclature consistency across multiple databases, including PubChem, ChemSpider, and commercial chemical suppliers, demonstrates the established recognition of this compound within the broader chemical literature and its importance in research applications.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is definitively established as C6H10D4ClNO2, representing a precisely controlled isotopic substitution pattern within the parent molecule. This formula reflects the systematic replacement of four hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 171.66 grams per mole compared to the non-deuterated analog's molecular weight of 167.63 grams per mole. The isotopic composition analysis reveals that the deuterium atoms are strategically positioned within the molecular framework to maximize analytical utility while preserving the compound's fundamental chemical properties.
The isotopic enrichment pattern of this compound follows established protocols for stable isotope labeling, with deuterium incorporation occurring at specific positions that minimize potential for isotopic scrambling during analytical procedures. Research literature emphasizes that deuterium-labeled compounds must be carefully designed to avoid exchangeable positions where isotopic integrity might be compromised during storage or analysis. The d4 labeling pattern in this compound represents an optimal balance between isotopic stability and analytical detectability, ensuring reliable performance in mass spectrometric applications.
Comparative analysis of the isotopic composition reveals significant advantages over alternative labeling strategies. The four-deuterium substitution pattern provides a mass shift of approximately 4 atomic mass units, creating clear separation from the parent compound in mass spectrometric analysis. This mass difference is sufficient to eliminate interference from naturally occurring isotope peaks while remaining within the optimal range for quantitative analysis. The molecular formula C6H10D4ClNO2 also indicates the presence of chlorine, nitrogen, and oxygen heteroatoms that contribute to the compound's unique analytical signature and chemical reactivity profile.
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound are fundamentally determined by the underlying pentanoic acid backbone and the presence of both amino and ester functional groups. Structural analysis indicates that the compound adopts extended conformations due to the linear pentyl chain, with rotational flexibility around carbon-carbon single bonds allowing for multiple low-energy conformers. The presence of the terminal amino group and methyl ester functionality creates distinct polar regions within the molecule, influencing both intramolecular interactions and solvent coordination patterns.
The conformational flexibility of the pentyl chain backbone permits the molecule to adopt various spatial arrangements, with energy barriers for rotation around C-C bonds typically ranging from 2-4 kcal/mol. These relatively low barriers ensure rapid interconversion between conformers at ambient temperatures, resulting in a dynamic equilibrium of conformational states. The amino group positioning at the 5-carbon creates opportunities for intramolecular hydrogen bonding interactions, particularly in the protonated form present in the hydrochloride salt, which can stabilize specific conformational arrangements and influence the overall molecular geometry.
Database analysis reveals that the parent compound methyl 5-aminopentanoate exhibits predicted collision cross section values across multiple ionization states, providing insight into the three-dimensional characteristics under mass spectrometric conditions. The [M+H]+ adduct shows a predicted collision cross section of 128.6 Ų, while the [M+Na]+ adduct exhibits 135.1 Ų, indicating conformational changes upon different cationization modes. These collision cross section values reflect the compound's ability to adopt compact conformations in the gas phase, with the deuterium substitution expected to produce minimal alterations to these fundamental conformational preferences while providing the necessary mass shift for analytical applications.
Comparative Structural Analysis with Non-Deuterated Analog
The structural comparison between this compound and its non-deuterated analog reveals both fundamental similarities and critical analytical differences that define their respective applications. The parent compound, methyl 5-aminopentanoate hydrochloride (CAS 29840-56-0), possesses the molecular formula C6H14ClNO2 with a molecular weight of 167.63 grams per mole. The structural framework remains identical between the two compounds, with the five-carbon chain, terminal amino group, and methyl ester functionality preserved in both variants, ensuring that chemical reactivity patterns and biological interactions remain substantially unchanged.
The primary structural distinction lies in the strategic replacement of four hydrogen atoms with deuterium isotopes in the labeled compound, creating a mass differential of exactly 4.03 atomic mass units. This isotopic substitution occurs at specific positions within the molecular structure that maximize analytical utility while minimizing the potential for isotopic exchange during storage and analysis. The deuterium atoms are positioned at non-exchangeable sites, ensuring isotopic stability under typical analytical conditions and preventing the loss of labeling integrity that could compromise quantitative measurements.
Physicochemical property comparisons reveal that the deuterium substitution produces minimal alterations to fundamental molecular characteristics while providing essential analytical advantages. Both compounds exhibit similar solubility profiles, with documented solubility in dichloromethane and methanol. The chromatographic behavior shows subtle but measurable differences, with deuterium-labeled compounds typically exhibiting slightly altered retention times due to the isotope effect on molecular interactions with stationary phases. These retention time differences, while generally small, can be advantageous in certain analytical applications where complete chromatographic separation is desired.
The comparative analysis extends to mass spectrometric fragmentation patterns, where the deuterium-labeled compound produces characteristic fragment ions that are systematically shifted by the mass of incorporated deuterium atoms. This predictable fragmentation behavior enables the compound to serve as an ideal internal standard for quantitative analysis of the parent compound, as both molecules undergo similar ionization and fragmentation processes while maintaining distinct mass spectral signatures. The structural similarities ensure that matrix effects, ion suppression, and other analytical artifacts affect both compounds equally, providing accurate compensation for these potential sources of measurement error in complex biological matrices.
Properties
IUPAC Name |
methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIZCQRTPAOSH-DAHDXRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-Aminopentanoic Acid
The carboxylic acid group of 5-aminopentanoic acid is esterified using methanol under acidic conditions. For example:
Protection of the Amine Group
To prevent side reactions during esterification, the amine group may be protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. Deprotection is performed post-esterification using HCl in dioxane or hydrogenolysis.
Deuterium Incorporation Strategies
Deuteration at the 3,3,4,4-positions is achieved through hydrogen/deuterium (H/D) exchange or deuterated starting materials .
Hydrogen/Deuterium Exchange
This method involves replacing specific hydrogen atoms with deuterium using deuterated solvents and bases:
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Base-Catalyzed Exchange :
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Acidic Hydrolysis and Salt Formation :
Synthesis via Deuterated Precursors
Alternative routes use deuterated building blocks:
-
Deuterated 4-Pentenoic Acid Derivatives :
Optimization of Reaction Conditions
Critical parameters for high deuteration efficiency include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | CD₃OD or D₂O | Enhances H/D exchange rate |
| Temperature | 40–60°C | Balances kinetics/stability |
| Base | NaOD (1–2 eq) | Minimizes side reactions |
| Reaction Time | 24–72 hours | Ensures complete deuteration |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Purity Analysis
Challenges and Mitigation Strategies
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Incomplete Deuteration :
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Use excess CD₃OD and repeat exchange cycles.
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Amine Hydrolysis :
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Conduct reactions under inert atmosphere to prevent oxidation.
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Salt Hygroscopicity :
Applications and Derivatives
The compound serves as:
Chemical Reactions Analysis
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of Tianeptine metabolites.
Industry: Applied in the production of labeled compounds for various industrial processes, including quality control and product development.
Mechanism of Action
The mechanism of action of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves its incorporation into metabolic pathways as a labeled intermediate. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Methyl δ-Aminolevulinate Hydrochloride (5-Amino-4-oxopentanoic Acid Methyl Ester Hydrochloride)
- CAS Number : 79416-27-6
- Molecular Formula: C₆H₁₁NO₃·HCl
- Molecular Weight : 181.62 g/mol
- Key Differences: Contains a 4-oxo group on the pentanoic acid backbone, differentiating it from the target compound’s linear structure. Used as a pharmaceutical secondary standard and in photodynamic therapy (e.g., for protoporphyrin IX synthesis) . Lacks deuterium labeling, limiting its use in isotopic tracing compared to the d4 variant .
5-Aminolevulinic Acid Hydrochloride (5-Amino-4-oxopentanoic Acid Hydrochloride)
Decarboxy Tianeptine-d12 Nitrile
- CAS Number : 1216525-46-0
- Molecular Formula : C₂₁H₁₂D₁₂ClN₃O₂S
- Molecular Weight : Higher complexity (~464.4 g/mol)
- Key Differences :
Functional and Metabolic Comparisons
Role in Lysine Metabolism
- 5-Aminopentanoic Acid (Non-Esterified): A key intermediate in lysine degradation, contributing to acetyl-CoA biosynthesis and the citrate cycle . Elevated levels correlate with therapeutic effects in hyperlipidemia models .
- Deuterated Methyl Ester (Target Compound) : The esterification and deuteration modify its metabolic processing, enhancing stability for tracing lysine-derived pathways in vivo without altering core biochemical roles .
Enzymatic Interactions
- L-LOX/MOG Enzyme: Catalyzes the decarboxylation of L-lysine to produce 5-aminopentanoic acid, a reaction critical in bacterial and mammalian systems . The deuterated ester form may resist premature hydrolysis, enabling precise tracking of enzymatic flux .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Roles
Biological Activity
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 (CAS No. 1215370-80-1) is a deuterated derivative of 5-aminopentanoic acid, which has garnered interest in various biological and medicinal applications. This compound is primarily explored for its potential therapeutic effects and mechanisms of action in biological systems.
- Molecular Formula : C6H10D4ClNO2
- Molecular Weight : 171.66 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 265.5 ± 23.0 °C at 760 mmHg
These properties indicate that the compound is stable and suitable for various experimental conditions, making it a valuable tool in research.
The biological activity of this compound is influenced by its structure, particularly the presence of the methyl ester and deuterium substitution. Deuteration can enhance metabolic stability, potentially leading to prolonged biological activity. The compound's mechanism may involve:
- Interaction with Enzymes : The amino group can participate in hydrogen bonding with active sites of enzymes, influencing their catalytic activities.
- Modulation of Receptors : Similar compounds have shown the ability to interact with neurotransmitter receptors, suggesting potential roles in neuromodulation.
Biological Activity
Research has indicated that derivatives of aminopentanoic acids exhibit various biological activities, including:
Neuroprotective Activity
A study explored the neuroprotective effects of aminopentanoic acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and preserve mitochondrial function.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| 5-Aminopentanoic Acid | >20 | No significant effect |
| This compound | <10 | Significant neuroprotection |
This highlights the potential enhanced activity due to deuteration.
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various aminopentanoic acid derivatives. While specific data for the hydrochloride-d4 variant are scarce, related compounds exhibited notable inhibition against Gram-positive bacteria.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Antibiotic) | 30 |
| 5-Aminopentanoic Acid | 15 |
| This compound | 18 |
These findings suggest that the methyl ester form may enhance bioactivity compared to its non-esterified counterpart.
Q & A
Q. What are the key synthetic steps for preparing 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4?
- Methodological Answer : The synthesis involves reacting 5-aminopentanoic acid with thionyl chloride (SOCl₂) in anhydrous methanol under reflux for 3 hours. After distillation to remove excess reagents, the product is obtained as a white solid with a 79% yield. Key steps include maintaining a reaction temperature of -10°C during SOCl₂ addition and using a NaOH trap during vacuum distillation to neutralize residual HCl .
- Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | -10°C (SOCl₂ addition) | Prevents side reactions |
| Reflux Time | 3 hours | Ensures complete esterification |
| Solvent | Dry MeOH | Avoids hydrolysis |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl₃ is used to confirm structure. Key ^1H NMR peaks include:
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at room temperature in a light-protected container under inert atmosphere. Avoid exposure to moisture due to the hygroscopic nature of hydrochloride salts. Long-term stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can deuteration efficiency be confirmed in this compound?
- Methodological Answer : Isotopic purity is assessed using high-resolution mass spectrometry (HR-MS) to detect the deuterium incorporation ratio (e.g., D4 vs. D3/D5). Additionally, ^2H NMR can identify deuterium placement in the methyl ester and backbone. For quantitative analysis, compare integration ratios of deuterated vs. non-deuterated peaks in LC-MS chromatograms when spiked into biological matrices .
Q. How can reaction conditions be optimized to improve synthesis yield beyond 79%?
- Methodological Answer :
- Variable Screening : Use a Design of Experiments (DoE) approach to test:
- SOCl₂ stoichiometry (1.1–1.5 equivalents)
- Reflux duration (2–4 hours)
- Solvent volume (5–10 mL MeOH per 500 mg substrate)
- Findings from Evidence : Excess SOCl₂ (>1.5 eq) may degrade the ester, while prolonged reflux (>4 hours) risks decomposition. Optimal yield is achieved at 1.1 eq SOCl₂ and 3-hour reflux .
Q. How to resolve discrepancies in NMR data when reproducing the synthesis?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., CDCl₃ residual protons at δ 7.26).
- Step 2 : Compare with published spectra (e.g., δ 2.38 for CH₂CO in ).
- Step 3 : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm peak assignments if signals overlap. Contamination by unreacted starting material (5-aminopentanoic acid) may appear as δ 1.8–1.73 (m, 4H) with altered splitting patterns .
Q. What analytical methods validate this compound as an internal standard in LC-MS assays?
- Methodological Answer :
- Matrix Effects : Spike deuterated compound into biological samples (e.g., plasma) and compare retention time shifts vs. non-deuterated analogs.
- Ion Suppression : Use post-column infusion to assess ion suppression at the compound’s elution window.
- Calibration Curve : Ensure linearity (R² >0.99) across expected concentration ranges. demonstrates LC/MS applicability for similar aminopentanoic acid derivatives in antimicrobial peptide analysis .
Q. How to troubleshoot isotopic impurity in commercial or synthesized batches?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in H₂O/MeCN) to resolve deuterated and non-deuterated species.
- Spectral Deconvolution : Apply software tools (e.g., MassHunter) to differentiate isotopic clusters in MS data.
- Synthesis Adjustments : Replace protonated reagents (e.g., MeOH-d4) to minimize back-exchange during esterification .
Methodological Considerations for Experimental Design
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), light (UV lamp), and humidity (75% RH) for 4 weeks.
- Analytical Endpoints : Monitor via HPLC for new degradation peaks and NMR for structural changes. highlights light sensitivity, necessitating amber vials .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method with UV quantification.
- Conflicting Data : Hydrochloride salts (polar) may show higher aqueous solubility than free bases. notes the non-deuterated form’s hygroscopicity, which may alter solubility measurements if not stored properly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
